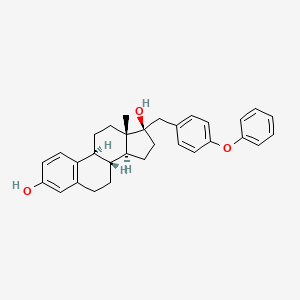
17alpha-4'-Benzyloxybenzyl Estradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17alpha-4’-Benzyloxybenzyl Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is designed to mimic the effects of estradiol while potentially offering unique properties and applications in various scientific fields. Estradiol itself plays a crucial role in the regulation of the reproductive system and secondary sexual characteristics in females.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17alpha-4’-Benzyloxybenzyl Estradiol typically involves multiple steps, starting from estradiol as the base compound. The process includes the introduction of a benzyloxybenzyl group at the 17alpha position. This can be achieved through a series of reactions such as protection, alkylation, and deprotection.
Protection: The hydroxyl groups of estradiol are protected using suitable protecting groups to prevent unwanted reactions.
Alkylation: The protected estradiol undergoes alkylation with a benzyloxybenzyl halide under basic conditions to introduce the benzyloxybenzyl group.
Deprotection: The protecting groups are removed to yield the final product, 17alpha-4’-Benzyloxybenzyl Estradiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
17alpha-4’-Benzyloxybenzyl Estradiol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Various halides or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield estrone derivatives, while reduction can regenerate the original hydroxyl groups.
Applications De Recherche Scientifique
17alpha-4’-Benzyloxybenzyl Estradiol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of estradiol derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a tool to study estrogen receptor interactions.
Medicine: Explored for its potential therapeutic applications, including hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Potential use in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 17alpha-4’-Benzyloxybenzyl Estradiol involves its interaction with estrogen receptors (ERs) in target cells. Upon binding to ERs, the compound can modulate the transcription of estrogen-responsive genes, leading to various physiological effects. The specific pathways and molecular targets involved may include:
Estrogen Receptor Alpha (ERα): Activation of ERα can lead to the regulation of genes involved in cell proliferation and differentiation.
Estrogen Receptor Beta (ERβ): Activation of ERβ can influence genes related to anti-inflammatory and neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
17alpha-Estradiol: A natural diastereoisomer of 17beta-estradiol with lower estrogenic potency.
17beta-Estradiol: The most potent natural estrogen, widely used in hormone replacement therapy.
17alpha-Ethynylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
17alpha-4’-Benzyloxybenzyl Estradiol is unique due to the presence of the benzyloxybenzyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other estradiol derivatives. This uniqueness can make it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C31H34O3 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17R)-13-methyl-17-[(4-phenoxyphenyl)methyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C31H34O3/c1-30-17-15-27-26-14-10-23(32)19-22(26)9-13-28(27)29(30)16-18-31(30,33)20-21-7-11-25(12-8-21)34-24-5-3-2-4-6-24/h2-8,10-12,14,19,27-29,32-33H,9,13,15-18,20H2,1H3/t27-,28-,29+,30+,31-/m1/s1 |
Clé InChI |
VETBCAGIEXYLQG-ZOROSQJXSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC4=CC=C(C=C4)OC5=CC=CC=C5)O)CCC6=C3C=CC(=C6)O |
SMILES canonique |
CC12CCC3C(C1CCC2(CC4=CC=C(C=C4)OC5=CC=CC=C5)O)CCC6=C3C=CC(=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


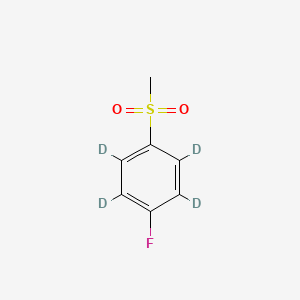
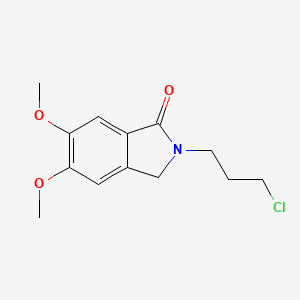
![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)
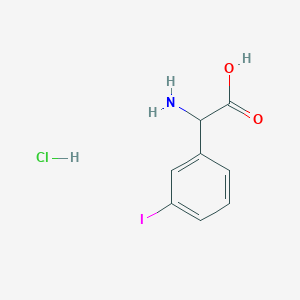
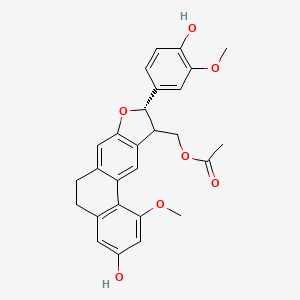

![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)
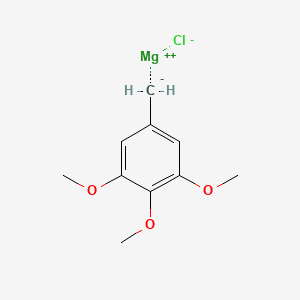

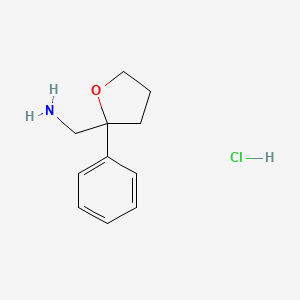
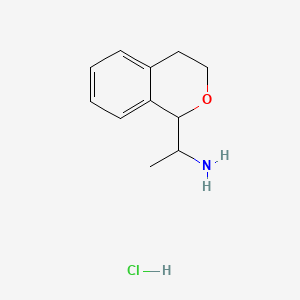
![(R)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane](/img/structure/B15296024.png)
![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B15296033.png)
![N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B15296034.png)
